Product packaging for 2-Ethyl-4-iodopyridine(Cat. No.:)

2-Ethyl-4-iodopyridine

Cat. No.: B13651192
M. Wt: 233.05 g/mol
InChI Key: QYEUCBDMBICGKW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Significance of Pyridine (B92270) Derivatives in Chemical Research and Synthesis

Pyridine, a six-membered aromatic heterocycle containing one nitrogen atom, is a cornerstone of modern organic chemistry. Its derivatives are integral to a vast array of applications due to their unique electronic properties, ability to act as ligands for metal catalysts, and their prevalence in biologically active molecules. beilstein-journals.orgnih.gov The nitrogen atom in the pyridine ring imparts a dipole moment and a site of basicity, influencing the molecule's reactivity and intermolecular interactions. beilstein-journals.org This has made the pyridine scaffold a "privileged structure" in medicinal chemistry, frequently appearing in approved drugs. mdpi.com The ability to modify the pyridine ring at various positions allows for the fine-tuning of a compound's steric and electronic properties, which is crucial in drug design and the development of new materials.

The broad spectrum of biological activities exhibited by pyridine derivatives is remarkable, encompassing roles as anticancer, antiviral, antimicrobial, and antidiabetic agents. beilstein-journals.org This has spurred significant research into the development of novel synthetic routes to access diversely substituted pyridines. nih.gov

Role of Halogenated Pyridines as Synthetic Intermediates and Scaffolds

Halogenated pyridines are indispensable building blocks in organic synthesis, serving as versatile precursors for more complex molecules. The introduction of a halogen atom onto the pyridine ring provides a reactive handle for a variety of chemical transformations, most notably transition-metal-catalyzed cross-coupling reactions. These reactions, including the Suzuki-Miyaura, Sonogashira, Heck, and Buchwald-Hartwig aminations, enable the formation of new carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. nih.govescholarship.orgacs.org

The reactivity of the halogen substituent is dependent on its nature and position on the pyridine ring. Iodo-substituted pyridines are particularly reactive in oxidative addition to metal catalysts, often allowing for milder reaction conditions compared to their bromo or chloro counterparts. researchgate.net This high reactivity makes iodopyridines, such as 2-Ethyl-4-iodopyridine, highly sought-after intermediates for the construction of complex molecular architectures.

Specific Contextual Relevance of this compound in Organic Synthesis

While extensive literature exists on a wide range of substituted pyridines, this compound represents a specific and synthetically valuable building block. Its structure combines the reactivity of the 4-iodo substituent with the steric and electronic influence of the 2-ethyl group. The ethyl group at the 2-position can influence the conformation of the molecule and its binding to biological targets.

The primary utility of this compound lies in its potential as a substrate in cross-coupling reactions. The iodine atom at the 4-position is the most reactive site for such transformations, allowing for the selective introduction of a wide variety of substituents. For instance, it can be readily coupled with boronic acids (Suzuki coupling), terminal alkynes (Sonogashira coupling), or amines (Buchwald-Hartwig coupling) to generate more complex 2,4-disubstituted pyridines.

A notable synthetic approach that highlights the potential for creating such scaffolds is the aza-Achmatowicz transformation, which allows for the synthesis of highly functionalized pyridin-3-ones. These can then be converted to 2-substituted 3-acetoxy-4-iodopyridines. nih.govacs.org This methodology provides a pathway to chiral, non-racemic pyridine derivatives, which are of significant interest in medicinal chemistry. Although this specific method has been demonstrated for other 2-substituents, it underscores the feasibility of accessing complex chiral building blocks related to this compound. nih.govacs.org

The table below illustrates the potential cross-coupling reactions that this compound could undergo, based on the known reactivity of similar 4-iodopyridine (B57791) substrates.

Reaction NameCoupling PartnerCatalyst/Conditions (Typical)Product Type
Suzuki-Miyaura CouplingR-B(OH)₂Pd catalyst, base2-Ethyl-4-aryl/alkyl-pyridine
Sonogashira CouplingR-C≡CHPd/Cu catalyst, base2-Ethyl-4-alkynyl-pyridine
Heck CouplingAlkenePd catalyst, base2-Ethyl-4-alkenyl-pyridine
Buchwald-Hartwig AminationR₂NHPd catalyst, base2-Ethyl-4-amino-pyridine
Stille CouplingR-Sn(Alkyl)₃Pd catalyst2-Ethyl-4-aryl/vinyl-pyridine

Overview of Current Research Landscape Pertaining to Iodo-Substituted Pyridines

The current research landscape for iodo-substituted pyridines is vibrant and focused on expanding their synthetic utility. A significant area of investigation involves the development of novel and more efficient catalytic systems for cross-coupling reactions. This includes the use of visible-light photoredox catalysis as a milder and more sustainable alternative to traditional thermal methods for the functionalization of pyridines. mdpi.comresearchgate.net

Recent studies have also focused on the selective functionalization of polyhalogenated pyridines. For example, methods have been developed for the selective C-N cross-coupling of 2-fluoro-4-iodopyridine (B1312466) exclusively at the 4-position, demonstrating the ability to differentiate between two different halogen substituents. escholarship.org This type of regioselectivity is crucial for the efficient synthesis of complex molecules.

Furthermore, there is growing interest in the direct C-H functionalization of pyridine rings, which offers a more atom-economical approach to substitution. nih.govmdpi.com However, the use of iodo-substituted pyridines remains a robust and reliable strategy, particularly for late-stage functionalization in the synthesis of pharmaceutical candidates. Research continues to explore the synthesis of novel iodo-pyridine derivatives and their application in constructing molecules with interesting biological and material properties. thieme-connect.comucla.edu The development of methods for the synthesis of 2-alkyl-4-iodopyridines, including branched-selective couplings, further expands the toolbox available to synthetic chemists. ucla.edu

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H8IN B13651192 2-Ethyl-4-iodopyridine

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C7H8IN

Molecular Weight

233.05 g/mol

IUPAC Name

2-ethyl-4-iodopyridine

InChI

InChI=1S/C7H8IN/c1-2-7-5-6(8)3-4-9-7/h3-5H,2H2,1H3

InChI Key

QYEUCBDMBICGKW-UHFFFAOYSA-N

Canonical SMILES

CCC1=NC=CC(=C1)I

Origin of Product

United States

Synthetic Methodologies for 2 Ethyl 4 Iodopyridine

Traditional Synthetic Routes to Iodo-Substituted Pyridines

Classical methods for the synthesis of iodo-pyridines have been established for many years and often rely on fundamental organic transformations. These routes typically involve direct iodination, the exchange of a pre-existing halogen, or the conversion of an amino group.

Direct iodination involves the introduction of an iodine atom onto the pyridine (B92270) ring through an electrophilic substitution reaction. However, the pyridine ring is an electron-deficient system, which makes it less reactive towards electrophiles compared to benzene. This often necessitates the use of harsh conditions or activating agents. cuikangsynthesis.com

The reaction typically requires an oxidizing agent to generate a more electrophilic iodine species (I⁺) from molecular iodine (I₂). The regioselectivity of the reaction can be an issue, potentially leading to a mixture of isomers. For pyridine itself, the electron cloud density is lowest at the 4-position, suggesting that electrophilic attack is most likely to occur there. cuikangsynthesis.com A general protocol for the direct iodination of various nitrogen-containing heterocycles, including pyridines and pyridones, has been developed, demonstrating the feasibility of this approach under specific conditions. rsc.org

Table 1: Example of Direct Iodination of a Pyridine Derivative

Substrate Reagents & Conditions Product Yield Reference
Pyridine I₂, K₂S₂O₈, in Acetonitrile or Water, 60-80°C 4-Iodopyridine (B57791) Moderate (with 2-iodopyridine as a byproduct) cuikangsynthesis.com

This table illustrates general conditions for direct iodination; specific application to 2-ethylpyridine may yield a mixture of products.

Halogen exchange, often referred to as a Finkelstein-type reaction, is a widely used method for synthesizing iodo-pyridines from other halopyridines, such as chloro- or bromopyridines. This nucleophilic aromatic substitution reaction involves treating the substrate with an iodide salt, typically sodium iodide (NaI) or potassium iodide (KI). rsc.orgnih.gov

The efficiency of this reaction depends on the position of the halogen on the pyridine ring and the presence of other substituents. The reaction is often carried out in a high-boiling point solvent like dimethylformamide (DMF) to facilitate the displacement. This method is particularly valuable as chloro- and bromo-pyridines are often more readily available than their iodo counterparts. For instance, 2,3,5,6-tetrachloro-4-iodopyridine can be synthesized in high yield from pentachloropyridine and sodium iodide, demonstrating a para-selective exchange.

Table 2: Halogen Exchange for Iodopyridine Synthesis

Starting Material Reagents & Conditions Product Yield Reference
Pentachloropyridine NaI, DMF, Reflux 2,3,5,6-Tetrachloro-4-iodopyridine 88%
2-Chloropyridine or 2-Bromopyridine Iodotrimethylsilane 2-Iodopyridine Not specified chempanda.com

The Sandmeyer reaction is a powerful and reliable method for converting an aromatic amino group into a variety of substituents, including halides, via a diazonium salt intermediate. wikipedia.orglscollege.ac.in This reaction is particularly useful for synthesizing iodo-pyridines from the corresponding aminopyridines, which are often accessible starting materials.

The process involves two main steps:

Diazotization: The aminopyridine is treated with a source of nitrous acid (typically generated in situ from sodium nitrite and a strong acid like HCl) at low temperatures (0–5°C) to form a pyridyldiazonium salt. cuikangsynthesis.com

Substitution: The diazonium salt is then treated with a solution of potassium iodide (KI). The diazonium group (N₂⁺) is an excellent leaving group, and its displacement by the iodide ion proceeds readily, often without the need for the copper(I) catalyst typically required for Sandmeyer chlorination or bromination. jk-sci.comorganic-chemistry.org

This method offers high regioselectivity, as the position of the iodine is determined by the location of the amino group on the starting material. For the synthesis of 4-iodopyridine, this route provides high yields and avoids the formation of positional isomers. cuikangsynthesis.comchempanda.com

Table 3: Synthesis of 4-Iodopyridine via Sandmeyer Reaction

Starting Material Reagents & Conditions Product Yield Reference

Modern and Catalytic Approaches for Pyridine Functionalization

Recent advances in organic synthesis have introduced sophisticated catalytic methods for constructing and functionalizing pyridine rings. These modern techniques often provide higher efficiency, selectivity, and functional group tolerance compared to traditional methods.

Instead of functionalizing a pre-formed pyridine ring, modern strategies can build the substituted pyridine core directly through transition-metal-catalyzed reactions. These methods assemble the ring from simpler, acyclic precursors.

Cyclization Reactions: Transition metals like rhodium, ruthenium, and iron can catalyze the [2+2+2] cycloaddition of alkynes and nitriles to form substituted pyridines. wikipedia.orgacsgcipr.org For example, the Bönnemann cyclization involves the trimerization of a nitrile and two acetylene units, catalyzed by a cobalt complex, to produce pyridine derivatives. wikipedia.org Iron-catalyzed cyclization of ketoxime acetates and aldehydes has also been developed for the synthesis of symmetrical pyridines. rsc.org While these methods are powerful for constructing the pyridine core, tailoring them for a specific, non-symmetrical substitution pattern like 2-ethyl-4-iodopyridine requires carefully designed starting materials.

Cross-Coupling Reactions: Palladium- and nickel-catalyzed cross-coupling reactions are instrumental in modern organic synthesis. organic-chemistry.org These reactions can be used to construct the pyridine ring or to introduce substituents. For example, a nickel-catalyzed reductive cross-coupling has been developed to link aryl iodides with difluoromethyl 2-pyridyl sulfone. organic-chemistry.org A photoassisted nickel-catalyzed coupling between (hetero)aryl iodides and aziridines provides access to β-phenethylamine derivatives, showcasing the utility of aryl iodides in complex molecule synthesis. ucla.edu Such cross-coupling strategies could potentially be employed in the final steps of a synthesis to introduce the ethyl or iodo group onto a pre-functionalized pyridine intermediate.

Table 4: Examples of Transition-Metal-Catalyzed Pyridine Synthesis

Reaction Type Catalysts/Reagents Description Reference
Bönnemann Cyclization CoCp₂(cod) Trimerization of a nitrile and two acetylene units to form a pyridine ring. wikipedia.org
Iron-Catalyzed Cyclization FeCl₃ Cyclization of ketoxime acetates and aldehydes to produce 2,4,6-triarylsubstituted symmetrical pyridines. rsc.org

Direct C-H functionalization is a cutting-edge strategy that involves the selective conversion of a carbon-hydrogen bond into a carbon-carbon or carbon-heteroatom bond, avoiding the need for pre-functionalized substrates. rsc.org In the context of pyridine chemistry, this approach offers a highly efficient way to introduce substituents at specific positions. beilstein-journals.org

The challenge lies in controlling the regioselectivity, especially for positions other than C2 (ortho to the nitrogen). researchgate.net Various catalytic systems, often based on transition metals like palladium, rhodium, or iridium, are employed. beilstein-journals.orgnih.gov A directing group on the substrate can be used to guide the catalyst to a specific C-H bond. While ortho- and para-functionalization of pyridines are more established, meta-selective C-H functionalization remains a significant challenge and is an active area of research, often involving dearomatization strategies. researchgate.netresearchgate.net A one-pot C-H alkenylation/electrocyclization sequence has been developed for synthesizing highly substituted pyridines from alkynes and imines, proceeding through a C-H activated complex. nih.gov

While direct C-H iodination of 2-ethylpyridine at the C4 position is not explicitly detailed, the principles of C-H activation represent a promising future direction for the streamlined synthesis of such molecules.

Table 5: Selected C-H Functionalization Strategies for Pyridines

Position Catalytic System/Method Description Reference
C4-Alkylation Ni/Lewis acid cooperative system Direct C4-alkylation of pyridines using a bulky N-heterocyclic carbene ligand. nih.gov
C3-Allylation Tandem Borane and Palladium Catalysis Enantioselective C-H allylation at the C3 position via pyridine hydroboration followed by Pd-catalyzed allylation. researchgate.net

Selective Halogenation Methods Targeting the 4-Position of Pyridines

Direct electrophilic aromatic substitution on the electron-deficient pyridine ring is often challenging and typically favors substitution at the 3-position under harsh conditions. nih.gov Therefore, methodologies that achieve selective halogenation at the 4-position are of particular importance.

A contemporary and highly effective strategy for the 4-selective halogenation of pyridines involves the use of specially designed phosphine (B1218219) reagents. nih.govresearchgate.netchemrxiv.org This two-step approach hinges on the formation of a phosphonium salt at the 4-position of the pyridine ring, which is subsequently displaced by a halide nucleophile. nih.gov

For the synthesis of 4-iodopyridines, the phosphonium salt intermediate is treated with an iodide source. Research has shown that for the iodination step, elevated temperatures are often necessary. For instance, optimal conditions for the conversion of a 4-pyridylphosphonium salt to the corresponding 4-iodopyridine were found to be heating at 120 °C for 48 hours with lithium iodide (LiI) in the presence of trifluoromethanesulfonic acid (TfOH). nih.gov While specific data for 2-ethylpyridine is not extensively detailed in the literature, the general applicability of this method to a broad range of unactivated pyridines, including those with 2-alkyl substituents, has been demonstrated. nih.gov

Table 1: Iodination of 2-Substituted Pyridines via Designed Phosphine Reagents This table presents data for the iodination of various 2-substituted pyridines using a designed phosphine reagent, providing an indication of the expected yields under optimized conditions.

Entry2-SubstituentProductYield (%)
1Phenyl4-Iodo-2-phenylpyridine65
24-Fluorophenyl2-(4-Fluorophenyl)-4-iodopyridine71
32-Thienyl4-Iodo-2-(thiophen-2-yl)pyridine58
Data extrapolated from studies on selective halogenation of pyridines using designed phosphine reagents. nih.gov

An alternative strategy for the functionalization of pyridines involves the formation of Zincke imine intermediates. This method proceeds through a ring-opening, halogenation, and subsequent ring-closing sequence. nih.govchemrxiv.orgnsf.gov The initial step involves the activation of the pyridine nitrogen, followed by nucleophilic attack to open the aromatic ring, forming a reactive acyclic azatriene intermediate known as a Zincke imine. nih.govnsf.gov

This synthetic maneuver transiently transforms the electron-deficient pyridine into a series of polarized alkenes that can undergo electrophilic substitution reactions under mild conditions. nih.gov However, extensive research, including experimental and computational studies, has demonstrated that the halogenation of these Zincke imine intermediates is highly regioselective for the 3-position. chemrxiv.orgresearchgate.netchemrxiv.org The inherent electronic and steric factors of the open-chain intermediate direct the electrophilic halogen to the C-3 or C-5 positions of the original pyridine ring. chemrxiv.org

Therefore, while the Zincke imine pathway is a powerful tool for accessing 3-halopyridines, it is not a viable method for the synthesis of this compound or other 4-substituted pyridines. The fundamental mechanism of this transformation does not favor the introduction of a substituent at the 4-position.

Optimization of Reaction Conditions and Yields for this compound Synthesis

To achieve high yields and selectivity in the synthesis of this compound, careful optimization of the reaction parameters is essential. Key factors that influence the outcome of the synthesis include the choice of solvent, reaction temperature, and the design of catalysts and ligands.

The selection of an appropriate solvent is critical for the successful synthesis of 4-iodopyridines. In the context of nucleophilic substitution reactions on halogenated pyridines, polar aprotic solvents are often preferred. For the synthesis of 2,3,5,6-tetrachloro-4-iodopyridine from pentachloropyridine and sodium iodide, dimethylformamide (DMF) was found to be the most effective solvent, providing significantly higher yields compared to acetonitrile (CH3CN), tetrahydrofuran (THF), and acetone, both at room temperature and under reflux conditions. This suggests that DMF would likely be a suitable solvent for the synthesis of this compound as well.

Temperature is another crucial parameter. As mentioned in the context of designed phosphine reagents, the iodination step often requires high temperatures, with optimal conditions being around 120 °C. nih.gov This is necessary to overcome the activation energy for the displacement of the phosphine group by the iodide nucleophile. Careful control of the temperature is necessary to ensure complete reaction while minimizing potential side reactions or decomposition of the product.

In methodologies employing catalytic systems, the design of the catalyst and its associated ligands plays a pivotal role in determining the regioselectivity of the halogenation. In the phosphine-mediated 4-halogenation of pyridines, the phosphine itself acts as the "catalyst" for the activation of the pyridine ring. The rational design of these phosphines, for example by incorporating electron-withdrawing groups or additional heteroaromatic rings, directly influences the reactivity of the intermediate phosphonium salt and enhances the selectivity for the 4-position. nih.gov The steric and electronic properties of the substituents on the phosphine can be tuned to optimize the reaction for a specific pyridine substrate. nih.govresearchgate.net

Microwave-assisted synthesis has emerged as a powerful tool in organic chemistry, often leading to significantly reduced reaction times, improved yields, and cleaner reactions compared to conventional heating methods. organic-chemistry.orgnih.govmdpi.com The application of microwave irradiation can be particularly beneficial for reactions requiring high temperatures, such as the synthesis of 4-iodopyridines.

In the synthesis of 2,3,5,6-tetrachloro-4-iodopyridine, the use of microwave irradiation dramatically reduced the reaction time from 1.5 hours under conventional reflux to just 10 minutes, while maintaining a high yield. This acceleration is attributed to the efficient and uniform heating of the reaction mixture by microwaves. nih.gov This suggests that a microwave-assisted approach could be highly effective for the synthesis of this compound, offering a more time- and energy-efficient alternative to traditional heating methods.

Table 2: Comparison of Conventional Heating vs. Microwave Irradiation for the Synthesis of 2,3,5,6-Tetrachloro-4-iodopyridine This table illustrates the significant rate enhancement achieved with microwave irradiation compared to conventional heating for a representative 4-iodopyridine synthesis.

MethodReaction TimeYield (%)
Conventional Heating (Reflux)1.5 hours88
Microwave Irradiation (600 W, 140 °C)10 minutes85
Data from a study on the synthesis of 2,3,5,6-tetrachloro-4-iodopyridine.

Purification and Isolation Techniques for Synthetic Intermediates

The purity of intermediates is crucial for the successful synthesis of the final product. Various techniques are employed to purify and isolate the intermediates in the synthesis of this compound.

The primary intermediate, 2-ethylpyridine , can be purified through several methods. A common laboratory technique involves its conversion to a crystalline salt derivative, such as a picrate. This salt can be purified by recrystallization, and the pure 2-ethylpyridine can then be regenerated and isolated by distillation chemicalbook.com.

For the purification of the final product, This compound , and other iodinated pyridine intermediates, standard chromatographic and crystallization methods are applicable. Column chromatography using silica (B1680970) gel is a widely used technique to separate isomers and remove impurities chemicalbook.com. The choice of eluent is critical for achieving good separation. Additionally, recrystallization from a suitable solvent system can be employed to obtain a highly purified crystalline product chemicalbook.com. The progress of the purification can be monitored using techniques such as Thin Layer Chromatography (TLC).

The table below summarizes the purification techniques for the key intermediates:

IntermediatePurification TechniqueDescription
2-EthylpyridineConversion to Picrate and DistillationThe crude 2-ethylpyridine is reacted with picric acid to form a crystalline picrate salt, which is then purified by recrystallization. The purified salt is treated with a base to regenerate the pure 2-ethylpyridine, which is finally isolated by distillation.
Iodinated Pyridine IsomersColumn ChromatographySeparation of the desired 4-iodo isomer from other isomers (e.g., 3-iodo and 5-iodo) and unreacted starting material is achieved using a silica gel column with an appropriate solvent system as the mobile phase.
This compound (Crude Product)RecrystallizationThe crude product is dissolved in a minimal amount of a hot solvent and allowed to cool slowly, leading to the formation of pure crystals, leaving impurities in the mother liquor.

Chemical Reactivity and Transformation Studies of 2 Ethyl 4 Iodopyridine

Palladium-Catalyzed Cross-Coupling Reactions

Palladium catalysts are instrumental in mediating the coupling of 2-ethyl-4-iodopyridine with a wide array of organic partners, including organoboron, organotin, organozinc, and organosilicon reagents, as well as alkenes, terminal alkynes, and amines. These reactions typically proceed with high efficiency and selectivity, making them indispensable tools for the synthesis of complex molecules in medicinal chemistry and materials science.

Suzuki-Miyaura Coupling with Organoboron Reagents

The Suzuki-Miyaura coupling is a powerful method for the formation of C(sp²)-C(sp²) bonds and has been applied to this compound for the synthesis of 2-ethyl-4-arylpyridines. This reaction involves the palladium-catalyzed coupling of the iodopyridine with an organoboron reagent, such as a boronic acid or a boronic acid ester, in the presence of a base.

Detailed studies have shown that the choice of catalyst, ligand, base, and solvent significantly influences the reaction's efficiency. For instance, catalyst systems based on palladium(II) acetate (B1210297) (Pd(OAc)₂) or tris(dibenzylideneacetone)dipalladium(0) (B46781) (Pd₂(dba)₃) in combination with phosphine (B1218219) ligands like SPhos or XPhos have demonstrated high efficacy. The reaction conditions are generally mild, accommodating a variety of functional groups on the organoboron coupling partner.

Catalyst/LigandBaseSolventTemperature (°C)Yield (%)
Pd(OAc)₂ / SPhosK₃PO₄Toluene/H₂O100High
Pd₂(dba)₃ / XPhosCs₂CO₃Dioxane110Good to High
Pd(PPh₃)₄Na₂CO₃DME/H₂O80Moderate to High

This table presents typical conditions and expected yield ranges for the Suzuki-Miyaura coupling of this compound with various arylboronic acids. Actual yields may vary depending on the specific boronic acid used.

Stille Coupling with Organotin Compounds

The Stille coupling provides another effective route for C-C bond formation, utilizing organotin reagents (organostannanes) as coupling partners. While the toxicity of organotin compounds is a concern, the reaction's tolerance for a wide range of functional groups makes it a valuable synthetic tool. wikipedia.orgorganic-chemistry.org The reaction of this compound with organostannanes is catalyzed by palladium complexes, often in the presence of a ligand and sometimes a copper(I) co-catalyst.

Typical catalysts for this transformation include tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄). The reaction conditions are generally mild, and the choice of solvent can range from non-polar ethers like THF and dioxane to polar aprotic solvents such as DMF.

Organotin ReagentCatalystSolventTemperature (°C)
Aryl-SnBu₃Pd(PPh₃)₄Toluene110
Vinyl-SnBu₃Pd(OAc)₂ / PPh₃DMF80
Alkynyl-SnBu₃PdCl₂(PPh₃)₂Dioxane100

This table outlines representative conditions for the Stille coupling of this compound. Specific yields are dependent on the nature of the organotin reagent.

Negishi Coupling with Organozinc Reagents

The Negishi coupling involves the reaction of an organic halide with an organozinc reagent, catalyzed by a nickel or palladium complex. wikipedia.orgnih.gov This method is known for its high reactivity and functional group tolerance. The coupling of this compound with organozinc reagents provides an efficient pathway to introduce alkyl, vinyl, and aryl substituents at the 4-position of the pyridine (B92270) ring.

Palladium catalysts, such as those derived from Pd(OAc)₂ with bulky, electron-rich phosphine ligands like cataCXium® A, have been found to be effective for these transformations. The reactions are typically carried out in aprotic solvents like THF or DME.

Organozinc ReagentCatalyst/LigandSolventTemperature (°C)
Aryl-ZnClPd(OAc)₂ / cataCXium® ATHF60-80
Alkyl-ZnBrPd₂(dba)₃ / XPhosDMERoom Temp to 50
Vinyl-ZnClPd(PPh₃)₄THF50

This table illustrates general conditions for the Negishi coupling of this compound. The reactivity of the organozinc reagent plays a crucial role in determining the optimal reaction parameters.

Sonogashira Coupling with Terminal Alkynes

The Sonogashira coupling is a fundamental reaction for the formation of C(sp²)-C(sp) bonds, involving the coupling of an aryl or vinyl halide with a terminal alkyne. organic-chemistry.orggelest.comscirp.orgwikipedia.org This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base. The Sonogashira coupling of this compound with various terminal alkynes yields 2-ethyl-4-alkynylpyridine derivatives, which are valuable intermediates in organic synthesis.

Commonly used catalyst systems include PdCl₂(PPh₃)₂ in conjunction with copper(I) iodide (CuI). The reaction is usually carried out in a solvent such as THF or DMF with an amine base like triethylamine (B128534) (Et₃N) or diisopropylamine (B44863) (DIPA).

Terminal AlkyneCatalyst SystemBaseSolventTemperature (°C)
PhenylacetylenePdCl₂(PPh₃)₂ / CuIEt₃NTHFRoom Temp to 50
Propargyl alcoholPd(PPh₃)₄ / CuIDIPADMF60
TrimethylsilylacetylenePd(OAc)₂ / PPh₃ / CuIEt₃NToluene70

This table provides typical reaction conditions for the Sonogashira coupling of this compound. The nature of the alkyne substrate can influence the reaction outcome.

Heck Reaction with Alkenes

The Heck reaction is a palladium-catalyzed C-C coupling reaction between an unsaturated halide and an alkene in the presence of a base. nih.govorganic-chemistry.org This reaction is a powerful tool for the synthesis of substituted alkenes. The reaction of this compound with various alkenes allows for the introduction of vinyl groups at the 4-position of the pyridine ring.

Catalysts such as palladium(II) acetate are commonly employed, often without the need for a phosphine ligand (phosphine-free conditions), particularly with electron-deficient alkenes. A base, such as triethylamine or potassium carbonate, is required to neutralize the hydrogen halide generated during the reaction.

AlkeneCatalystBaseSolventTemperature (°C)
StyrenePd(OAc)₂Et₃NDMF100
n-Butyl acrylatePd(OAc)₂K₂CO₃DMA120
AcrylonitrilePdCl₂NaOAcNMP110

This table summarizes general conditions for the Heck reaction of this compound. The electronic nature of the alkene partner is a key factor in determining the reaction's success.

Buchwald-Hartwig Amination for C-N Bond Formation

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of C-N bonds between an aryl halide and an amine. wikipedia.org This reaction has become a cornerstone of modern synthetic chemistry for the preparation of arylamines. While direct studies on this compound are not extensively documented in readily available literature, the successful amination of the closely related 2-fluoro-4-iodopyridine (B1312466) suggests a high probability of success for the ethyl analogue. researchgate.net The reaction typically requires a palladium catalyst, a bulky electron-rich phosphine ligand, and a strong base.

Catalyst systems often consist of a palladium source like Pd₂(dba)₃ and a specialized ligand such as BINAP or Xantphos. A strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS) is essential for the catalytic cycle.

AmineCatalyst/LigandBaseSolventTemperature (°C)
AnilinePd₂(dba)₃ / BINAPNaOtBuToluene100
MorpholinePd(OAc)₂ / XantphosCs₂CO₃Dioxane110
BenzylaminePdCl₂(dppf)K₃PO₄DME90

This table presents plausible conditions for the Buchwald-Hartwig amination of this compound based on established protocols for similar substrates. Yields are expected to be good to excellent depending on the specific amine coupling partner.

Cross-Electrophile Coupling Reactions

Cross-electrophile coupling has emerged as a powerful strategy in organic synthesis for the formation of carbon-carbon bonds, particularly C(sp²)-C(sp³) linkages, by combining two different electrophilic partners in the presence of a transition-metal catalyst and a reductant. wikipedia.org In this paradigm, this compound serves as a C(sp²) electrophile. The reaction's utility is highlighted by its ability to couple readily available organic halides, circumventing the need to prepare and handle often unstable organometallic reagents. orgsyn.org

Recent advancements have focused on nickel-catalyzed methods, which are advantageous due to nickel's earth abundance and unique reactivity profile. ucla.edu Nickel-catalyzed electrochemical methodologies, for instance, enable the reductive coupling of aryl iodides with alkyl amine-derived radical precursors, such as Katritzky salts. polimi.itnih.govacs.org This approach avoids the use of stoichiometric chemical reductants by employing an electric current, representing a more sustainable process. polimi.itnih.gov The scope of these reactions is broad, tolerating a variety of functional groups on the aryl iodide partner. polimi.itacs.org Studies have shown that heteroaryl iodides, including substituted 4-iodopyridines, are competent substrates in such transformations, successfully undergoing coupling to generate the desired products. ucla.edu

A typical nickel-catalyzed cross-electrophile coupling reaction involves a Ni(0) species, which undergoes oxidative addition with the aryl halide (e.g., this compound). The second electrophile is activated by the reductant to form a radical, which then engages with the nickel center, ultimately leading to the cross-coupled product via reductive elimination. The selectivity of the reaction, favoring cross-coupling over homodimerization, is often controlled by the differing reactivity of the two electrophiles and their rates of oxidative addition or radical formation. wikipedia.org

Below is a table illustrating the scope of a representative Nickel-catalyzed electrochemical cross-electrophile coupling between various aryl iodides and a cyclohexylamine-derived Katritzky salt, demonstrating the reaction's tolerance for different electronic environments on the aromatic ring.

Table 1: Examples of Ni-Catalyzed Electrochemical Reductive Cross-Electrophile Coupling of Aryl Iodides. polimi.itacs.org
Aryl Iodide PartnerCoupled ProductIsolated Yield (%)
Methyl 4-iodobenzoateMethyl 4-cyclohexylbenzoate76
4-Iodobenzonitrile4-Cyclohexylbenzonitrile72
1-Chloro-4-iodobenzene1-Chloro-4-cyclohexylbenzene78
1-Iodo-4-(trifluoromethyl)benzene1-Cyclohexyl-4-(trifluoromethyl)benzene65
N-(4-iodophenyl)acetamideN-(4-cyclohexylphenyl)acetamide70

Nucleophilic Aromatic Substitution (SNAr) Reactions

Nucleophilic aromatic substitution (SNAr) is a fundamental reaction pathway for pyridine and its derivatives. pearson.com The pyridine ring is inherently electron-deficient due to the electronegativity of the nitrogen atom, making it susceptible to attack by nucleophiles. This reactivity is significantly enhanced by the presence of a good leaving group, such as the iodo substituent in this compound. wikipedia.org

Nucleophilic attack on the pyridine ring occurs preferentially at the C-2 (ortho) and C-4 (para) positions relative to the nitrogen atom. stackexchange.comechemi.comquora.com This regioselectivity is a direct consequence of the stability of the anionic intermediate, known as a Meisenheimer complex, which is formed during the reaction. stackexchange.comechemi.com

When a nucleophile attacks the C-2 or C-4 position, the negative charge of the resulting intermediate can be delocalized onto the electronegative nitrogen atom through resonance. stackexchange.comechemi.comquora.com This delocalization provides significant stabilization. In contrast, attack at the C-3 (meta) position does not allow for a resonance structure where the negative charge resides on the nitrogen, resulting in a less stable, higher-energy intermediate. stackexchange.comechemi.com Consequently, the activation energy for attack at the C-2 and C-4 positions is substantially lower, and substitution occurs almost exclusively at these sites. stackexchange.com

In the case of this compound, the leaving group is located at the C-4 position, one of the electronically activated sites. Therefore, nucleophilic attack will be directed to this carbon, leading to the displacement of the iodide and the formation of a 4-substituted-2-ethylpyridine derivative. While there can be a kinetic preference between the C-2 and C-4 positions in di-substituted pyridines, the outcome for this compound is predetermined by the location of the iodo leaving group. echemi.comstackexchange.com

This compound can undergo SNAr reactions with various oxygen-centered nucleophiles, such as alkoxides and phenoxides, to form the corresponding ethers. These reactions typically require heat or microwave irradiation to proceed efficiently. sci-hub.se The reaction of 4-iodopyridine (B57791) with benzyl (B1604629) alcohol in the presence of a base, for instance, yields the corresponding 4-(benzyloxy)pyridine. sci-hub.se Similarly, reaction with sodium phenoxide produces the 4-phenoxypyridine (B1584201) derivative. The choice of solvent can significantly influence the reaction yield, with polar aprotic solvents like DMSO or HMPA often providing better results for less reactive nucleophiles like sodium phenoxide. sci-hub.se

Table 2: SNAr of Iodopyridines with Oxygen-Centered Nucleophiles. sci-hub.se
HalopyridineNucleophileSolventConditionsProductYield (%)
4-IodopyridineBenzyl alcoholNMPMicrowave, 110°C, 4 min4-(Benzyloxy)pyridine78
2-IodopyridineBenzyl alcoholNMPMicrowave, 110°C, 3 min2-(Benzyloxy)pyridine81
4-IodopyridineSodium phenoxideNMPMicrowave, 110°C, 4 min4-Phenoxypyridine28
2-IodopyridineSodium phenoxideDMSOMicrowave, 110°C, 2 min2-Phenoxypyridine77

The formation of carbon-nitrogen bonds from aryl halides is a cornerstone of medicinal and materials chemistry. While direct SNAr reactions between this compound and amines are possible, they often require harsh conditions. A more general and widely used method for this transformation is the palladium-catalyzed Buchwald-Hartwig amination. wikipedia.orgnih.gov This cross-coupling reaction allows for the facile synthesis of aryl amines from aryl halides or pseudohalides and a wide range of primary and secondary amines. wikipedia.orgacsgcipr.org

The catalytic cycle involves the oxidative addition of the aryl halide (this compound) to a Pd(0) complex, followed by coordination of the amine, deprotonation by a base to form a palladium-amido complex, and finally, reductive elimination to yield the desired N-arylpyridine and regenerate the Pd(0) catalyst. wikipedia.org The development of specialized phosphine ligands has been crucial to the reaction's success, enabling the coupling of a vast array of substrates under relatively mild conditions. wikipedia.orgorganic-chemistry.org

Table 3: General Scope of the Buchwald-Hartwig Amination for C-N Bond Formation.
Aryl Halide TypeAmine PartnerGeneral ConditionsProduct Type
Aryl IodidePrimary Aliphatic AminePd Catalyst, Ligand, Base (e.g., NaOt-Bu)N-Aryl Alkyl Amine
Aryl IodideSecondary Cyclic Amine (e.g., Morpholine)Pd Catalyst, Ligand, Base (e.g., K3PO4)N-Aryl Cyclic Amine
Aryl IodidePrimary Aryl Amine (e.g., Aniline)Pd Catalyst, Ligand, Base (e.g., Cs2CO3)Diaryl Amine
Aryl IodideAmmonia EquivalentsPd Catalyst, Ligand, BasePrimary Aryl Amine

Sulfur-centered nucleophiles, such as thiolates, are generally soft and highly potent nucleophiles that react readily with electron-deficient aromatic systems like this compound. The reaction proceeds via the SNAr mechanism to produce aryl thioethers. Studies on halopyridines have shown that reactions with sulfur nucleophiles like sodium thiophenoxide (PhSNa) or sodium methanethiolate (B1210775) (MeSNa) are often high-yielding, even under mild conditions. sci-hub.se The use of microwave irradiation can dramatically shorten reaction times while maintaining high yields. sci-hub.se For these reactions, the reactivity trend of the leaving group is often found to be I > Br > Cl > F, suggesting that the cleavage of the carbon-halogen bond in the second step of the SNAr mechanism may be rate-influencing. sci-hub.se

Table 4: SNAr of Iodopyridines with Sulfur-Centered Nucleophiles. sci-hub.se
HalopyridineNucleophileSolventConditionsProductYield (%)
4-IodopyridineSodium thiophenoxideNMPMicrowave, 100°C, 0.5 min4-(Phenylthio)pyridine99
2-IodopyridineSodium thiophenoxideNMPMicrowave, 100°C, 0.5 min2-(Phenylthio)pyridine99
4-IodopyridineSodium methanethiolateNMPMicrowave, 100°C, 1.5 min4-(Methylthio)pyridine72
2-IodopyridineSodium methanethiolateNMPMicrowave, 100°C, 1.5 min2-(Methylthio)pyridine75

The rate and feasibility of the SNAr reaction on this compound are governed by the electronic and steric properties of its substituents.

Ethyl Substituent: The ethyl group at the C-2 position influences the reactivity of the C-4 position primarily through its electronic effect. As an alkyl group, it is electron-donating by induction. SNAr reactions are accelerated by electron-withdrawing groups, which stabilize the negatively charged Meisenheimer intermediate. wikipedia.org Conversely, the electron-donating nature of the C-2 ethyl group pushes electron density into the pyridine ring, making it less electrophilic and slightly destabilizing the anionic intermediate formed upon nucleophilic attack at C-4. This results in a deactivating effect, rendering this compound less reactive in SNAr reactions compared to an unsubstituted 4-iodopyridine. The steric influence of the C-2 ethyl group on a reaction at the distant C-4 position is generally considered minimal.

Metalation and Lithiation Reactions

Metalation, particularly lithiation, represents a powerful strategy for the functionalization of aromatic and heteroaromatic rings. For substituted pyridines like this compound, these reactions enable the introduction of a wide array of electrophiles, leveraging the existing substituents to control the regioselectivity of the metalation process.

Directed Ortho-Metalation Strategies

Directed ortho-metalation (DoM) is a potent method for the deprotonation of positions ortho to a directing metalation group (DMG) on an aromatic ring. The DMG, typically a heteroatom-containing functional group, coordinates to an organolithium reagent, facilitating the removal of a nearby proton by increasing its kinetic acidity.

In the case of this compound, two primary sites could potentially direct metalation: the pyridine nitrogen and the iodine atom at the C4 position. The pyridine nitrogen generally directs metalation to the C2 and C6 positions. However, the C2 position is already substituted with an ethyl group. The iodine atom, along with other halogens, can also serve as a DMG. Research on other iodopyridines has shown that an iodo group can effectively direct the lithiation to its ortho position. For instance, treatment of various iodopyridines with lithium diisopropylamide (LDA) at low temperatures has been shown to achieve ortho-lithiation. This process can sometimes be followed by a rapid "halogen dance" rearrangement to a more stable lithiated species.

Therefore, for this compound, a strong lithium amide base like LDA could potentially deprotonate the C3 or C5 positions, which are ortho to the directing iodine atom. The specific outcome would depend on the precise reaction conditions, including temperature, solvent, and the nature of the lithium base employed.

Halogen-Metal Exchange Reactions

Halogen-metal exchange is a fundamental and widely utilized reaction in organometallic chemistry for the synthesis of organolithium and organomagnesium compounds. researchgate.net This reaction involves the transfer of a halogen atom from an organic halide to an organometallic reagent. researchgate.net The exchange is typically very fast and is governed by the stability of the carbanionic species formed. fiveable.me

The carbon-halogen bond strength decreases in the order C-F > C-Cl > C-Br > C-I. Consequently, the carbon-iodine bond is the most reactive in halogen-metal exchange reactions. For this compound, the C-I bond is the most labile site for this transformation. Treatment with a strong organolithium reagent, such as n-butyllithium (n-BuLi) or tert-butyllithium (B1211817) (t-BuLi), at low temperatures (typically -78 °C or below) would be expected to result in a rapid and clean exchange to produce 2-Ethyl-4-lithiopyridine and the corresponding alkyl iodide.

This reaction is kinetically controlled and often proceeds much faster than competing side reactions like nucleophilic addition to the pyridine ring. fiveable.me The resulting 2-Ethyl-4-lithiopyridine is a versatile intermediate that can be trapped with various electrophiles (e.g., aldehydes, ketones, CO₂, disulfides) to introduce new functional groups at the C4 position.

Table 1: Representative Conditions for Halogen-Metal Exchange in Iodoarenes

Substrate Analogue Reagent Solvent Temperature (°C) Product
Iodobenzene n-BuLi THF/Ether -78 Phenyllithium
4-Iodotoluene t-BuLi THF/Pentane -78 4-Tolyllithium
3-Iodopyridine n-BuLi THF -78 3-Lithiopyridine
2-Iodothiophene n-BuLi Ether -70 2-Lithiothiophene

This table presents generalized conditions for analogous iodoarene systems to illustrate the typical parameters for halogen-metal exchange reactions.

Reduction Chemistry

The carbon-iodine bond in this compound is susceptible to reductive cleavage, offering a pathway to replace the iodine atom with a hydrogen atom. This transformation can be achieved through various methods, including catalytic hydrogenation and processes involving reductive elimination from an organometallic intermediate.

Catalytic Hydrogenation of the Carbon-Iodine Bond

Catalytic hydrogenation is a powerful and widely used method for the reduction of functional groups. The process of replacing a halogen with hydrogen via catalytic hydrogenation is known as hydrodehalogenation. This reaction is of significant interest for both synthetic organic chemistry and for the detoxification of halogenated organic compounds. researchgate.net

The hydrodehalogenation of aryl iodides is generally more facile than that of the corresponding bromides or chlorides due to the lower C-I bond dissociation energy. Palladium-based catalysts, particularly palladium on carbon (Pd/C), are highly effective for this transformation. researchgate.netthieme-connect.de The reaction is typically carried out under an atmosphere of hydrogen gas (H₂), often at atmospheric or slightly elevated pressures. Alternatively, transfer hydrogenation conditions can be employed, using hydrogen donors such as formic acid, ammonium (B1175870) formate, sodium hypophosphite, or isopropanol (B130326) in the presence of a base. researchgate.netthieme-connect.de

For this compound, catalytic hydrogenation would selectively cleave the C-I bond to yield 2-ethylpyridine. This reaction is expected to proceed under mild conditions, preserving the pyridine ring and the ethyl substituent. The choice of catalyst, solvent, and hydrogen source can be optimized to ensure high efficiency and selectivity. researchgate.net

Table 2: Common Catalytic Systems for Hydrodehalogenation of Aryl Halides

Catalyst Hydrogen Source Solvent Key Features
Pd/C H₂ (gas) Ethanol, Methanol, Ethyl Acetate Standard, highly active, works under mild conditions. thieme-connect.de
Pd(OAc)₂ / PPh₃ i-PrOH / K₂CO₃ Propan-2-ol Transfer hydrogenation system. thieme-connect.de
PdCl₂(dppf) NaBH₄ / TMEDA THF Effective for chloro- and bromo-pyridines; mild conditions. researchgate.net
Pd/MgO HCOOK Water Basic support can enhance reactivity. researchgate.net

This table summarizes various catalytic systems reported for the hydrodehalogenation of aryl and heteroaryl halides, which are applicable to the reduction of this compound.

Applications in Advanced Organic Synthesis and Materials Science

2-Ethyl-4-iodopyridine as a Versatile Synthetic Building Block

This compound serves as a highly adaptable intermediate in organic synthesis, primarily due to the reactivity of the carbon-iodine bond. The iodine atom at the 4-position is an excellent leaving group, making this position susceptible to a variety of cross-coupling reactions. This reactivity allows for the introduction of a wide array of functional groups onto the pyridine (B92270) core, thus enabling the construction of more complex molecules.

One of the most powerful applications of this compound is in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. researchgate.netlibretexts.org In these reactions, the iodo-substituent is readily replaced by various organic groups from boronic acids or their esters, leading to the formation of new carbon-carbon bonds. libretexts.orgyoutube.com This methodology is instrumental in the synthesis of biaryl and heteroaryl compounds, which are common motifs in pharmaceuticals and functional materials. The ethyl group at the 2-position can influence the electronic properties and steric environment of the pyridine ring, which can in turn affect the efficiency and selectivity of these coupling reactions.

The versatility of this compound as a synthetic building block is further highlighted by its potential use in other cross-coupling reactions, including Sonogashira, Heck, and Negishi couplings. These reactions allow for the introduction of alkynyl, alkenyl, and other carbon-based functionalities at the 4-position of the pyridine ring. The ability to selectively functionalize the C4 position of the pyridine ring is a significant challenge in organic synthesis, and the use of precursors like this compound provides a reliable solution. nih.gov

Below is an interactive data table summarizing the potential cross-coupling reactions involving this compound:

Cross-Coupling ReactionCoupling PartnerResulting C-C BondPotential Product Class
Suzuki-Miyaura Organoboron compoundssp2-sp2, sp2-sp3Biaryls, alkyl-aryl pyridines
Sonogashira Terminal alkynessp-sp2Arylalkynes
Heck Alkenessp2-sp2Substituted styrenes
Negishi Organozinc compoundssp2-sp2, sp2-sp3Biaryls, alkyl-aryl pyridines
Stille Organotin compoundssp2-sp2Biaryls
Buchwald-Hartwig Amines, amidesC-NArylamines

Synthesis of Complex Polysubstituted Pyridine Architectures

The pyridine scaffold is a ubiquitous structural motif in a vast number of biologically active compounds and functional materials. nih.gov The ability to synthesize highly substituted and complex pyridine architectures is therefore of great interest. This compound is an excellent starting material for the construction of such polysubstituted pyridines.

The sequential functionalization of this compound is a key strategy for accessing complex pyridine derivatives. Following an initial cross-coupling reaction at the 4-position, further modifications can be made to the pyridine ring or the newly introduced substituent. For instance, the ethyl group at the 2-position can be further functionalized, or additional substituents can be introduced at other positions on the pyridine ring through various synthetic methodologies.

The synthesis of polysubstituted pyridines often involves a combination of cross-coupling reactions, directed ortho-metalation, and other functional group interconversions. The presence of the ethyl group in this compound can influence the regioselectivity of these subsequent reactions, providing a level of control over the final structure of the polysubstituted pyridine. The strategic application of these synthetic methods allows for the creation of a diverse library of pyridine-based compounds with tailored electronic and steric properties.

Development of Ligands for Transition Metal Catalysis

Pyridine and its derivatives are widely used as ligands in transition metal catalysis due to their ability to coordinate with a variety of metal centers. alfachemic.comresearchgate.netsemanticscholar.orgjscimedcentral.comwikipedia.org The electronic and steric properties of the pyridine ligand can have a profound impact on the activity, selectivity, and stability of the resulting metal complex. This compound and its derivatives can serve as precursors to novel pyridine-based ligands for a range of catalytic applications.

Through the functionalization of the 4-position via cross-coupling reactions, a variety of coordinating groups can be introduced to the 2-ethylpyridine core. For example, the introduction of phosphine (B1218219), amine, or other heteroatom-containing moieties can lead to the formation of bidentate or tridentate ligands. These custom-designed ligands can then be used to modulate the catalytic properties of transition metals in reactions such as hydrogenation, hydroformylation, and polymerization. alfachemic.com

The ethyl group at the 2-position can provide steric bulk around the metal center, which can be beneficial for enhancing the selectivity of certain catalytic transformations. By systematically varying the substituent at the 4-position, a library of ligands with fine-tuned electronic and steric properties can be generated, allowing for the optimization of catalyst performance for specific applications.

Precursor to Advanced Organic Materials

The unique electronic properties of the pyridine ring make it an attractive component for advanced organic materials, particularly in the field of organic electronics. ucm.es Conjugated polymers, which are polymers with alternating single and double bonds along their backbone, are of particular interest due to their potential applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs). ucm.esrsc.orgmdpi.com

This compound can serve as a monomer precursor for the synthesis of pyridine-containing conjugated polymers. Through polymerization reactions, such as Suzuki polycondensation, polymers incorporating the 2-ethylpyridine unit can be prepared. The inclusion of the pyridine ring in the polymer backbone can influence the material's electronic properties, such as its electron affinity and charge transport characteristics.

The ethyl group can enhance the solubility of the resulting polymers, which is a crucial factor for their processability into thin films for device fabrication. Furthermore, the ability to functionalize the 4-position of the pyridine ring prior to polymerization allows for the tuning of the polymer's optical and electronic properties. This molecular-level control over the polymer structure is essential for the development of high-performance organic electronic materials.

Mechanistic Investigations and Theoretical Studies

Computational Chemistry Approaches

Computational chemistry provides powerful tools for understanding the intrinsic properties and reactivity of molecules. For a compound like 2-Ethyl-4-iodopyridine, these methods could offer significant insights.

Prediction of Reactivity and Regioselectivity

Building upon the electronic structure analysis from DFT, computational models can predict the reactivity and regioselectivity of this compound in various chemical reactions. By calculating reactivity indices such as Fukui functions or local softness, researchers could identify which atoms are most likely to participate in a reaction. For example, these calculations could predict the most probable site for substitution or addition reactions on the pyridine (B92270) ring, considering the electronic effects of both the ethyl and iodo substituents.

Transition State Analysis for Reaction Pathways

To understand the mechanism of a chemical reaction involving this compound, transition state theory combined with computational methods would be essential. Researchers would model the potential energy surface of a proposed reaction to locate the transition state structure—the highest energy point along the reaction coordinate. By calculating the energy of this transition state, the activation energy for the reaction can be determined, providing insight into the reaction kinetics. This analysis would be critical for elucidating the step-by-step mechanism of reactions such as nucleophilic aromatic substitution or cross-coupling reactions.

Spin-Orbit Coupling and Interfacial Electron Transfer

Given the presence of a heavy atom (iodine), spin-orbit coupling effects could be relevant in the photophysical properties of this compound. If this compound were to be investigated for applications in areas like organic electronics or photoredox catalysis, computational studies on spin-orbit coupling and interfacial electron transfer would be necessary. These calculations would help in understanding processes such as intersystem crossing and the efficiency of electron transfer between this compound and other materials.

Experimental Mechanistic Studies

Experimental techniques provide empirical data to complement and validate computational predictions.

Kinetic Isotope Effect Studies

The kinetic isotope effect (KIE) is a powerful experimental tool for elucidating reaction mechanisms. It involves measuring the change in the rate of a reaction when an atom in the reactant is replaced with one of its heavier isotopes. For this compound, a KIE study could involve synthesizing isotopically labeled versions of the molecule, for instance, by replacing a hydrogen atom on the ethyl group with deuterium (B1214612). By comparing the reaction rates of the normal and deuterated compounds, researchers could determine if the C-H bond is broken in the rate-determining step of a reaction. This information is invaluable for confirming or refuting a proposed reaction mechanism.

Reaction Progress Kinetic Analysis

Reaction progress kinetic analysis (RPKA) is a powerful tool for rapidly determining the kinetic orders of reactants, identifying catalyst deactivation pathways, and elucidating complex reaction mechanisms. By continuously monitoring the concentration of reactants, products, and any observable intermediates over the course of a single or a few experiments, a detailed kinetic profile of a reaction can be constructed.

For a hypothetical cross-coupling reaction involving this compound, RPKA could be used to determine the reaction order with respect to the pyridine substrate, the coupling partner, the catalyst, and any additives. This information is crucial for formulating a rate law that can support or refute a proposed catalytic cycle.

Hypothetical Kinetic Data for a Suzuki-Miyaura Coupling of this compound:

Time (min)[this compound] (M)[Arylboronic acid] (M)[Product] (M)
00.1000.1500.000
100.0850.1350.015
200.0720.1220.028
300.0610.1110.039
600.0400.0900.060
1200.0180.0680.082

This table represents hypothetical data and is for illustrative purposes only.

Spectroscopic Monitoring of Reaction Intermediates (e.g., NMR, in situ IR)

The direct observation of reaction intermediates is a cornerstone of mechanistic investigation. Techniques such as in situ Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy allow for the real-time monitoring of a reaction mixture, providing structural information about transient species that may not be isolable.

In the context of reactions with this compound, in situ NMR could potentially identify key intermediates in a palladium-catalyzed cross-coupling reaction, such as oxidative addition complexes (e.g., [Pd(L)₂(2-ethyl-4-pyridyl)(I)]) or transmetalation intermediates. Similarly, in situ IR could track the formation and consumption of species by monitoring characteristic vibrational frequencies, for example, the C-I bond stretch or changes in the pyridine ring vibrations upon coordination to a metal center.

Deuterium Labeling Studies

Deuterium labeling studies are a classic method for probing reaction mechanisms, particularly for determining whether a specific C-H bond is broken in the rate-determining step of a reaction (the kinetic isotope effect, KIE). While direct C-H activation on the pyridine ring is less common, deuterium could be incorporated into the ethyl group to study reactions involving this substituent.

For instance, if a reaction involved the deprotonation of the ethyl group, comparing the reaction rate of this compound with its deuterated analog (e.g., 2-(ethyl-d₅)-4-iodopyridine) would reveal a primary KIE if this C-H(D) bond cleavage is rate-limiting. The magnitude of the KIE (kH/kD) can provide further insight into the transition state of the bond-breaking step.

Structure-Reactivity Relationships in this compound

The reactivity of this compound is governed by the electronic and steric properties of its substituents and the inherent electronic nature of the pyridine ring. The electron-donating ethyl group at the 2-position increases the electron density of the pyridine ring, which can influence its nucleophilicity and the rate of electrophilic aromatic substitution (though such reactions are generally difficult on pyridine). Conversely, the electronegative nitrogen atom makes the ring electron-deficient, particularly at the 2-, 4-, and 6-positions, facilitating nucleophilic aromatic substitution.

The iodine atom at the 4-position is a good leaving group, making this position susceptible to nucleophilic attack and a prime site for cross-coupling reactions. The reactivity of the C-I bond in such reactions is well-established. The interplay between the activating ethyl group and the reactive iodo group is a key aspect of this molecule's chemistry that warrants detailed investigation. A systematic study comparing the reactivity of this compound with other substituted iodopyridines would be invaluable in quantifying these structure-reactivity relationships.

Advanced Spectroscopic and Analytical Characterization Techniques in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (e.g., ¹H, ¹³C, ¹⁵N)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of "2-Ethyl-4-iodopyridine". By analyzing the magnetic properties of its atomic nuclei, primarily ¹H and ¹³C, a detailed picture of the molecular framework can be constructed.

¹H NMR Spectroscopy: The proton NMR spectrum provides information about the number of different types of protons, their chemical environment, and their proximity to other protons. For "this compound", the spectrum is expected to show distinct signals for the aromatic protons on the pyridine (B92270) ring and the aliphatic protons of the ethyl group. The aromatic region would likely display signals corresponding to the protons at positions 3, 5, and 6 of the pyridine ring. The ethyl group would be represented by a quartet for the methylene (B1212753) (-CH₂) protons and a triplet for the methyl (-CH₃) protons, indicative of their spin-spin coupling.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms and their electronic environment. The spectrum of "this compound" would show distinct peaks for each of the seven carbon atoms. The carbon atom attached to the iodine (C4) would be significantly influenced by the halogen's electronegativity and heavy atom effect. The chemical shifts of the other ring carbons (C2, C3, C5, C6) and the ethyl group carbons would provide further confirmation of the substitution pattern.

NucleusPredicted Chemical Shift (ppm)MultiplicityNotes
¹H (Pyridine Ring)~7.0-8.5d, dd, sChemical shifts are influenced by the iodo and ethyl substituents.
¹H (-CH₂)~2.8qCoupled to the -CH₃ protons.
¹H (-CH₃)~1.3tCoupled to the -CH₂ protons.
¹³C (C-I)~90-100sShielded by the heavy iodine atom.
¹³C (Aromatic)~120-160sDistinct signals for each of the other four aromatic carbons.
¹³C (-CH₂)~25-35sAliphatic carbon signal.
¹³C (-CH₃)~10-15sAliphatic carbon signal.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful technique for determining the molecular weight of "this compound" and for obtaining structural information through the analysis of its fragmentation patterns. In a typical electron ionization (EI) mass spectrum, the molecule is ionized to form a molecular ion (M⁺), whose mass-to-charge ratio (m/z) corresponds to the molecular weight of the compound.

For "this compound" (C₇H₈IN), the exact mass of the molecular ion would be a key piece of data for confirming its elemental composition. The fragmentation of the molecular ion is also highly informative. Common fragmentation pathways for alkylpyridines include the loss of the alkyl group or parts of it. researchgate.net Therefore, a significant fragment corresponding to the loss of an ethyl radical ([M-29]⁺) would be expected. The presence of iodine, which is monoisotopic, simplifies the isotopic pattern of the molecular ion. whitman.edu Fragmentation involving the loss of the iodine atom ([M-127]⁺) or cleavage of the pyridine ring would also produce characteristic fragment ions. chemguide.co.uklibretexts.org

m/zPredicted FragmentNotes
233[C₇H₈IN]⁺Molecular Ion (M⁺)
204[M - C₂H₅]⁺Loss of the ethyl group.
106[M - I]⁺Loss of the iodine atom.
78[C₅H₄N]⁺Fragment corresponding to the pyridine ring after loss of substituents.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of "this compound" would exhibit characteristic absorption bands corresponding to its aromatic and aliphatic components.

The key vibrational modes expected are:

C-H stretching: Aromatic C-H stretching vibrations typically appear in the region of 3000-3100 cm⁻¹. Aliphatic C-H stretching from the ethyl group would be observed in the 2850-3000 cm⁻¹ range.

C=C and C=N stretching: The stretching vibrations of the carbon-carbon and carbon-nitrogen double bonds within the pyridine ring are expected to produce a series of bands in the 1400-1600 cm⁻¹ region. researchgate.netacs.orgpw.edu.pl The positions of these bands are sensitive to the nature and position of the substituents on the ring. nih.gov

C-H bending: In-plane and out-of-plane bending vibrations of the aromatic C-H bonds would give rise to absorptions in the fingerprint region (below 1400 cm⁻¹), which can be diagnostic of the substitution pattern.

C-I stretching: The carbon-iodine stretching vibration is expected to appear at lower frequencies, typically in the range of 500-600 cm⁻¹.

Wavenumber (cm⁻¹)Vibrational ModeFunctional Group
3000-3100C-H StretchAromatic (Pyridine Ring)
2850-3000C-H StretchAliphatic (Ethyl Group)
1400-1600C=C and C=N StretchAromatic (Pyridine Ring)
500-600C-I StretchIodo Group

X-ray Diffraction Analysis for Solid-State Structure Determination

X-ray crystallography is the most powerful technique for determining the precise three-dimensional arrangement of atoms in the solid state. wikipedia.orgnih.govnih.govlibretexts.org To perform this analysis, a high-quality single crystal of "this compound" would be required. nih.gov The crystal is irradiated with a beam of X-rays, and the resulting diffraction pattern is analyzed to generate a detailed model of the molecular structure. wikipedia.orgnih.gov

If a suitable crystal could be obtained, X-ray diffraction analysis would provide accurate measurements of bond lengths, bond angles, and torsion angles within the molecule. It would also reveal the packing of the molecules in the crystal lattice and any intermolecular interactions, such as hydrogen bonding or π-π stacking, that may be present. This information is invaluable for understanding the solid-state properties of the compound and for computational modeling studies.

Chromatographic Methods for Purity Assessment and Isolation (e.g., HPLC, GC, Column Chromatography)

Chromatographic techniques are essential for assessing the purity of "this compound" and for its isolation from reaction mixtures.

High-Performance Liquid Chromatography (HPLC): HPLC is a versatile technique for separating, identifying, and quantifying components in a mixture. cdc.govhelixchrom.com For "this compound", a reversed-phase HPLC method, likely using a C18 column, could be developed to separate it from starting materials, byproducts, and other impurities. The retention time of the compound would be a characteristic property under specific chromatographic conditions, and the peak area would be proportional to its concentration.

Gas Chromatography (GC): Given the likely volatility of "this compound", GC is another suitable method for purity analysis. cdc.govacs.org In GC, the compound is vaporized and passed through a column, and its retention time is used for identification. When coupled with a mass spectrometer (GC-MS), this technique provides both chromatographic separation and mass spectral data, allowing for definitive identification of the compound and any impurities.

Column Chromatography: On a preparative scale, column chromatography is a standard method for the purification of organic compounds. For "this compound", silica (B1680970) gel column chromatography would likely be an effective means of isolating the pure compound from a crude reaction mixture, using an appropriate solvent system (e.g., a mixture of hexane (B92381) and ethyl acetate).

Cyclic Voltammetry for Electrochemical Property Characterization

A cyclic voltammogram of "this compound" would likely reveal information about the oxidation and reduction potentials of the molecule. The presence of the iodine atom may lead to an oxidation event corresponding to the oxidation of the iodide. cas.czmdpi.comresearchgate.netmonash.eduresearchgate.net The pyridine ring itself can undergo reduction at negative potentials. The specific potentials at which these redox events occur would provide insight into the electronic properties of the molecule and its susceptibility to electron transfer reactions. Such information can be relevant in applications where the compound might be used as a ligand in redox-active metal complexes or in materials science.

Q & A

Q. What are the common synthetic routes for 2-Ethyl-4-iodopyridine, and how do reaction conditions influence yield?

  • Methodological Answer : The synthesis typically involves halogenation or coupling reactions. For example, iodination of 2-ethylpyridine derivatives using iodine monochloride (ICl) under controlled temperatures (0–5°C) can yield this compound. Palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura) with boronic acids are also effective but require anhydrous conditions and inert atmospheres . Yield optimization depends on stoichiometric ratios, catalyst loading (e.g., 1–5 mol% Pd(PPh₃)₄), and solvent polarity (e.g., THF vs. DMF). Characterization via 1^1H/13^13C NMR and GC-MS is critical to confirm purity .

Q. How should researchers characterize this compound to ensure structural fidelity?

  • Methodological Answer : Use a combination of spectroscopic and chromatographic techniques:
  • NMR Spectroscopy : 1^1H NMR should show distinct aromatic protons (δ 7.5–8.5 ppm) and ethyl group signals (δ 1.2–1.4 ppm for CH₃, δ 2.5–2.7 ppm for CH₂).
  • Mass Spectrometry : ESI-MS or EI-MS should confirm the molecular ion peak at m/z 247 (C₇H₈IN).
  • Elemental Analysis : Carbon, hydrogen, and iodine percentages must align with theoretical values (±0.3% tolerance).
    Reproducibility requires triplicate measurements and comparison with literature data .

Advanced Research Questions

Q. How can contradictory data in reaction outcomes (e.g., unexpected byproducts) be systematically analyzed?

  • Methodological Answer : Contradictions often arise from side reactions or impurities. Steps include:

Hypothesis Testing : Vary one parameter (e.g., temperature, catalyst) while holding others constant.

Byproduct Identification : Use LC-MS or HPLC to isolate and characterize impurities.

Kinetic Studies : Monitor reaction progress via time-resolved NMR or IR spectroscopy.
For example, if Stille coupling produces undesired homocoupling products, trace oxygen or moisture may deactivate the catalyst, necessitating stricter inert conditions .

Q. What strategies optimize regioselectivity in derivatization reactions of this compound?

  • Methodological Answer : Regioselectivity is influenced by electronic and steric factors:
  • Electron-Directing Groups : The iodine atom acts as a meta-director in electrophilic substitution. Use DFT calculations to predict reactive sites.
  • Catalyst Design : Bulky ligands (e.g., P(t-Bu)₃) can steer coupling reactions toward specific positions.
  • Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity at iodine-free positions.
    Case studies show that Sonogashira coupling with terminal alkynes favors the 4-position when using CuI as a co-catalyst .

Q. How can isotopic labeling (e.g., 13^{13}13C or 2^{2}2H) be incorporated into this compound for mechanistic studies?

  • Methodological Answer : Isotopic labeling requires tailored synthetic routes:
  • Deuterium Incorporation : Use D₂O or deuterated reagents during alkylation steps.
  • 13^{13}C Labeling : Introduce 13^{13}C-enriched ethyl groups via Grignard reactions with 13^{13}CH₃CH₂MgBr.
    Characterization via isotope-encoded NMR or mass spectrometry tracks label incorporation efficiency (>95% purity required for kinetic studies) .

Q. What statistical approaches are recommended for analyzing dose-response relationships in biological studies involving this compound?

  • Methodological Answer :
  • Nonlinear Regression : Fit dose-response data to sigmoidal models (e.g., Hill equation) to calculate EC₅₀/IC₅₀ values.
  • ANOVA with Post Hoc Tests : Compare multiple concentrations using Tukey’s HSD or Dunnett’s test.
  • Uncertainty Quantification : Report confidence intervals (95% CI) for EC₅₀ values.
    Software tools like GraphPad Prism or R packages (e.g., drc) are standard for robust analysis .

Ethical and Reproducibility Considerations

Q. How can researchers address ethical concerns in designing experiments with this compound?

  • Methodological Answer :
  • Safety Protocols : Adhere to OSHA guidelines for handling iodinated compounds (e.g., PPE, fume hoods).
  • Data Transparency : Publish raw spectra, chromatograms, and synthetic protocols in supplementary materials.
  • Ethical Review : For biological studies, obtain approval from institutional review boards (IRBs) and document informed consent .

Q. What steps ensure reproducibility of synthetic procedures across laboratories?

  • Methodological Answer :
  • Detailed Documentation : Specify reagent grades (e.g., ≥99% purity), solvent drying methods, and equipment calibration.
  • Negative Controls : Include reactions without catalysts/substrates to identify contamination sources.
  • Collaborative Validation : Share samples with independent labs for cross-verification of spectral data .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.